molecular formula C19H17BrN2O2 B3476401 MFCD02968571

MFCD02968571

Cat. No.: B3476401
M. Wt: 385.3 g/mol
InChI Key: UFPPAGVYFFWERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula: C₆H₅BBrClO₂
Molecular Weight: 235.27 g/mol
MDL Number: MFCD13195646
Key Properties:

  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
  • Log Po/w (Octanol-Water Partition Coefficient): Values vary by calculation method: XLOGP3: 2.15 WLOGP: 0.78 SILICOS-IT: 0.61 .
  • Synthetic Accessibility: Score of 2.07 (scale: 1 = easy to synthesize, 10 = highly complex) .

Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name

ethyl 4-(benzylamino)-6-bromoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPPAGVYFFWERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02968571” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: “MFCD02968571” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. These products are essential for further applications and research involving this compound.

Scientific Research Applications

“MFCD02968571” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for various studies and practical applications.

Chemistry: In chemistry, “this compound” is used as a reagent or intermediate in various chemical reactions. Its reactivity and stability make it suitable for synthesizing other compounds and studying reaction mechanisms.

Biology: In biological research, “this compound” may be used to study cellular processes and interactions. Its effects on biological systems can provide insights into cellular functions and potential therapeutic applications.

Medicine: In medicine, “this compound” may have potential therapeutic applications. Its interactions with biological targets can lead to the development of new drugs or treatments for various diseases.

Industry: In the industrial sector, “this compound” is used in the production of various products. Its chemical properties make it suitable for manufacturing processes and the development of new materials.

Mechanism of Action

The mechanism of action of “MFCD02968571” involves its interactions with specific molecular targets and pathways

Molecular Targets and Pathways: “this compound” interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structurally Similar Boronic Acid Derivatives

The following compounds share structural motifs (halogenated phenylboronic acids) and functional applications (e.g., Suzuki-Miyaura cross-coupling reagents):

Property MFCD02968571 (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂) (6-Bromo-2,3-dichlorophenyl)boronic acid (C₆H₄BBrCl₂O₂)
Molecular Weight 235.27 235.27 270.32
Log Po/w (XLOGP3) 2.15 2.31 3.02
Solubility (mg/mL) 0.24 0.18 0.09
BBB Permeability Yes No No
Synthetic Accessibility 2.07 1.89 2.45
Similarity Score - 0.87 0.71

Key Observations :

  • Lipophilicity : (6-Bromo-2,3-dichlorophenyl)boronic acid has higher Log Po/w (3.02), suggesting better membrane permeability but lower aqueous solubility (0.09 mg/mL) .
  • BBB Penetration : this compound uniquely exhibits BBB permeability, likely due to optimized halogen placement and molecular polarity (TPSA = 40.46 Ų) .
  • Synthesis Complexity : Increased halogen substitution correlates with higher synthetic difficulty.
Functionally Similar Brominated Aromatic Compounds

CAS 1761-61-1 (C₇H₅BrO₂, MDL: MFCD00003330) :

  • Molecular Weight : 201.02 g/mol
  • Solubility : 0.687 mg/mL (0.00342 mol/L), higher than this compound.
  • Log S (ESOL) : -2.47 (vs. -2.99 for this compound), indicating better solubility.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives) .

Comparison Highlights :

  • Bioactivity : this compound’s boron group enables catalytic applications, while CAS 1761-61-1’s carboxylate moiety favors coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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